molecular formula C12H15BrN4S B5587827 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine

3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine

Cat. No.: B5587827
M. Wt: 327.25 g/mol
InChI Key: SZQNAWPNNHXAPV-UHFFFAOYSA-N
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Description

3-{[(4-Bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a research-grade chemical compound featuring the 1,2,4-triazole pharmacophore, a privileged scaffold in medicinal chemistry known for its versatile interactions with biological targets . This derivative is of significant interest for early-stage drug discovery and biochemical research. Its molecular structure, which includes a 4-bromobenzyl sulfanyl group and a propyl chain, suggests potential for diverse biological activity. Researchers can explore this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly through modern synthetic methods like microwave-assisted chemistry, which can enhance efficiency and yields for triazole-based compounds . The 1,2,4-triazole core is associated with a wide spectrum of pharmacological properties, and based on the activities of analogous structures, this specific compound may be investigated for potential anticonvulsant, antidepressant, antimicrobial, or anticancer effects in a research setting . Its mechanism of action in experimental models could involve interaction with central nervous system receptors, such as the GABA-A system, or enzyme inhibition . This product is intended for research purposes by qualified professionals in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use. The buyer assumes all responsibility for confirming the compound's identity, purity, and suitability for their specific research application.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-5-propyl-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN4S/c1-2-3-11-15-16-12(17(11)14)18-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQNAWPNNHXAPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(N1N)SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine typically involves the following steps:

Chemical Reactions Analysis

3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substitutents

Compound Name R₁ (Position 3) R₂ (Position 5) Key Features
3-{[(4-Bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine (Target) 4-Bromobenzylsulfanyl Propyl Enhanced lipophilicity; bromine may aid halogen bonding
3-([(4-Fluorophenyl)methyl]sulfanyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-4-amine 4-Fluorobenzylsulfanyl Pyridin-4-yl Fluorine improves metabolic stability; pyridine enhances metal coordination
3-(Morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine Morpholinomethyl Propylthio Morpholine moiety boosts antioxidant activity
3-[(2-Methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 2-Methylbenzylsulfanyl H Smaller substituent at R₂; binds Pseudomonas aeruginosa DsbA
3-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine 2,6-Dichlorobenzylsulfanyl Trifluoromethyl Halogen-rich; increased steric bulk and electron-withdrawing effects

Tyrosinase Inhibition

Compounds with pyridinyl substituents at position 5 (e.g., 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives) exhibit potent tyrosinase inhibitory activity, with IC₅₀ values in the micromolar range. The pyridine ring facilitates π-π stacking in the enzyme’s active site, while the alkylsulfanyl group modulates solubility . In contrast, the target compound’s propyl and bromophenyl groups may prioritize membrane permeability over direct enzyme interaction.

Antimicrobial and Antioxidant Effects

Morpholine-containing analogs (e.g., 3-(morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine) reduce lipid oxidation by ~42%, highlighting the role of cyclic amines in radical scavenging . Benzimidazole derivatives (e.g., 3-((1H-benzo[d]imidazol-1-yl)methyl)-4H-1,2,4-triazol-4-amine) show broad-spectrum antimicrobial activity (MIC: 1.5–3.125 µg/mL), suggesting that bulky aromatic groups enhance microbial target engagement .

Physicochemical and Structural Properties

Solubility and Lipophilicity

  • Target Compound : The 4-bromophenyl and propyl groups likely increase logP, favoring hydrophobic environments.
  • Fluorophenyl Analogs : The 4-fluorobenzylsulfanyl group reduces logP compared to bromine, improving aqueous solubility .
  • Trifluoromethyl Derivatives : Electron-withdrawing CF₃ groups enhance metabolic stability but may reduce solubility .

Crystallographic and Spectroscopic Analysis

Single-crystal studies of analogs (e.g., 3-benzylsulfanyl-5-(4-phenyl-1H-1,2,3-triazol-1-ylmethyl)-4H-1,2,4-triazol-4-amine) reveal planar triazole cores and intermolecular hydrogen bonding via the amine group, critical for crystal packing . NMR data (¹H and ¹³C) for S-alkylated triazoles consistently show shifts for sulfanyl (–SCH₂–) and aromatic protons, aiding structural confirmation .

Biological Activity

3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 4-(4-bromophenyl)-5-propyl-1,2,4-triazole with various sulfide precursors in alkaline conditions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against a range of bacterial strains. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that this compound exhibits potent antibacterial properties.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to its antibacterial properties, the compound has shown antifungal activity. It was tested against several fungal strains, including Candida species. The antifungal activity was evaluated using a similar MIC approach.

Fungal StrainMIC (μg/mL)
Candida albicans16
Aspergillus niger32

The results indicate that the compound is effective in inhibiting fungal growth at relatively low concentrations .

Anticancer Activity

Research has also explored the anticancer potential of this compound. Preliminary studies suggest that it may induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.

In vitro assays demonstrated that treatment with this compound resulted in a significant reduction in cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

Cancer Cell LineIC50 (μM)
MCF-715
HeLa20

These findings indicate potential for further development as an anticancer agent .

The biological activity of this compound is believed to arise from its ability to interact with specific molecular targets within microbial and cancer cells. The compound may inhibit enzyme activities or interfere with receptor functions critical for cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{[(4-bromophenyl)methyl]sulfanyl}-5-propyl-4H-1,2,4-triazol-4-amine?

  • Methodology :

  • Multi-step synthesis : Begin with bromination of the phenyl precursor using bromine in dichloromethane, followed by alkylation with propyl groups under basic conditions. The sulfanyl group is introduced via nucleophilic substitution using thiourea derivatives .
  • Key reagents : 4-bromobenzyl bromide, propylamine, thiourea, and triazole precursors.
  • Reaction optimization : Use reflux conditions (80–100°C) in polar aprotic solvents (e.g., DMF) to enhance yield .
    • Validation : Monitor reaction progress via TLC and HPLC, with final purification using column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical techniques :

  • NMR spectroscopy : Confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm, propyl chain at δ 0.9–1.6 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., triazole-amine motifs) .
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 367) .

Q. What initial biological screening approaches are recommended for this compound?

  • In vitro assays :

  • Antimicrobial activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values) .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., IC50 determination) .
    • Controls : Include reference drugs (e.g., ciprofloxacin for antimicrobial studies) and solvent controls to validate assay conditions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace bromophenyl with fluorophenyl) to isolate activity drivers .
  • Isotopic labeling : Use 14^{14}C-labeled propyl chains to track metabolic degradation pathways in cell models .
    • Data reconciliation : Cross-validate results across multiple assays (e.g., compare MIC values from disk diffusion vs. microdilution) .

Q. How to address discrepancies between computational predictions and experimental data in reaction mechanisms?

  • Approach :

  • Ab initio calculations : Simulate reaction pathways (e.g., bromination transition states) using Gaussian or ORCA software .
  • Kinetic studies : Measure rate constants for sulfanyl group incorporation under varying temperatures/pH .
    • Validation : Compare computed activation energies with experimental Arrhenius plots .

Q. What strategies optimize synthetic yield and scalability for industrial research?

  • Process parameters :

  • Design of Experiments (DOE) : Vary solvent polarity, catalyst loading (e.g., K2_2CO3_3), and reaction time to identify optimal conditions .
  • Continuous flow chemistry : Implement microreactors for safer bromine handling and improved heat transfer .
    • Scalability : Pilot-scale trials (1–10 L batches) with in-line FTIR monitoring to ensure consistency .

Key Considerations

  • Environmental impact : Follow waste management protocols for brominated byproducts (e.g., neutralization before disposal) .
  • Stability studies : Assess degradation under UV light and humidity (40°C/75% RH for 4 weeks) to identify storage conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.